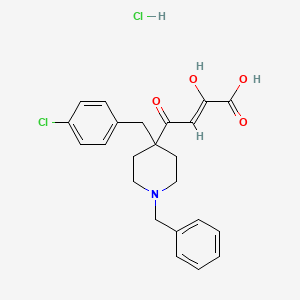

L-742001 hydrochloride

Description

Properties

IUPAC Name |

(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClNO4.ClH/c24-19-8-6-17(7-9-19)15-23(21(27)14-20(26)22(28)29)10-12-25(13-11-23)16-18-4-2-1-3-5-18;/h1-9,14,26H,10-13,15-16H2,(H,28,29);1H/b20-14-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLNSXCRZNNZBT-VSOKSMTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)C=C(C(=O)O)O)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)/C=C(/C(=O)O)\O)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174605-64-2 | |

| Record name | 174605-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-742,001 Hydrochloride: A Technical Guide to its Mechanism of Action as a Viral Endonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-742,001 hydrochloride is a potent and specific inhibitor of the influenza virus polymerase acidic (PA) protein's endonuclease domain, a critical enzyme for viral replication. This diketo acid derivative exerts its antiviral activity by chelating the divalent metal ions, typically manganese (Mn²⁺), within the enzyme's active site. This action effectively blocks the "cap-snatching" mechanism, a process essential for the initiation of viral mRNA synthesis. By preventing the cleavage of host cell pre-mRNAs, L-742,001 hydrochloride halts the production of viral transcripts, thereby inhibiting viral propagation. This document provides a comprehensive overview of the mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Viral "Cap-Snatching"

The primary molecular target of L-742,001 hydrochloride is the N-terminal endonuclease domain of the influenza virus PA protein (PA-Nter). This domain is a key component of the viral RNA-dependent RNA polymerase (RdRp) complex. The endonuclease activity of PA-Nter is responsible for a process known as "cap-snatching".

In this process, the viral polymerase binds to host cell pre-mRNAs and cleaves them approximately 10-13 nucleotides downstream of the 5' cap structure. The resulting capped RNA fragments are then used as primers to initiate the transcription of viral mRNAs by the PB1 subunit of the polymerase. This ensures that the viral mRNAs are properly capped and can be efficiently translated by the host cell's ribosomal machinery.[1]

L-742,001 hydrochloride, as a diketo acid-containing compound, functions as a metal-chelating inhibitor. The active site of the PA endonuclease contains two essential divalent metal ions, typically Mn²⁺, which are crucial for its catalytic activity. L-742,001 positions itself within this active site and coordinates with these metal ions, effectively sequestering them and rendering the enzyme inactive.[2] This inhibition of the endonuclease prevents the generation of capped primers, thereby halting viral transcription and subsequent replication.[3][4]

The binding of L-742,001 to the PA endonuclease active site is a highly specific interaction. Structural studies have revealed that in addition to metal chelation, the inhibitor forms interactions with key amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex.[5]

Quantitative Inhibitory Activity

The potency of L-742,001 hydrochloride has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations against influenza virus and other susceptible viruses.

Table 1: In Vitro Inhibitory Activity of L-742,001 against Influenza Virus

| Assay Type | Virus Strain/Target | Value | Reference |

| Endonuclease-dependent Polymerase Activity | Influenza A | IC₅₀: 430 nM | [6] |

| vRNP Reconstitution Assay | Influenza A (HEK293T cells) | EC₉₀: 4.3 µM | [5] |

| In Vitro Influenza Virus Transcription | Influenza Virus | IC₅₀: 0.43 µM | [7] |

Table 2: Antiviral Activity of L-742,001 Hydrochloride against Bunyaviruses

| Assay Type | Virus | Cell Line | Value | Reference |

| BUNV-mCherry Replication (High Content Imaging) | Bunyamwera virus (BUNV) | A549 | EC₅₀: 10.6 ± 1.6 μM | [8] |

| BUNV-mCherry Replication (RT-qPCR) | Bunyamwera virus (BUNV) | A549 | EC₅₀: 18.5 ± 1.6 μM | [8] |

Signaling Pathway and Binding Mode

The mechanism of action of L-742,001 hydrochloride does not involve a classical signaling pathway but rather the direct inhibition of a critical viral enzymatic process. The following diagram illustrates the cap-snatching process and the inhibitory action of L-742,001.

Caption: Inhibition of the viral cap-snatching mechanism by L-742,001 hydrochloride.

The crystal structure of the PA endonuclease domain in complex with L-742,001 has provided detailed insights into its binding mode. The diketo acid moiety of the inhibitor directly coordinates the two Mn²⁺ ions in the active site. Furthermore, the surrounding chemical structure of L-742,001 engages in hydrophobic and polar interactions with conserved amino acid residues within the binding pocket, contributing to its high affinity and specificity.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of L-742,001 hydrochloride.

Recombinant PA Endonuclease Expression and Purification

This protocol describes the production of the N-terminal domain of the PA protein (PA-Nter) for use in in vitro assays.

Workflow Diagram:

Caption: Workflow for the expression and purification of recombinant PA endonuclease.

Methodology:

-

Cloning: The gene encoding the N-terminal domain (e.g., amino acids 1-209) of the influenza PA protein is amplified by PCR and cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His₆) tag for purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm reaches 0.6-0.8. The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

-

Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer containing Tris-HCl, NaCl, and protease inhibitors. The cells are lysed by sonication, and the lysate is clarified by centrifugation. The supernatant containing the His-tagged PA-Nter is loaded onto a Ni-NTA affinity chromatography column. After washing to remove non-specifically bound proteins, the PA-Nter is eluted using a gradient of imidazole.

-

Final Purification: For higher purity, the eluted fractions containing PA-Nter are pooled and subjected to size-exclusion chromatography.

-

Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Coomassie blue staining, and Western blotting using an anti-His tag antibody.

FRET-Based Endonuclease Activity Assay

This assay provides a quantitative measure of the PA endonuclease activity and its inhibition by compounds like L-742,001 hydrochloride.[9][10]

Methodology:

-

Substrate: A single-stranded DNA or RNA oligonucleotide (typically 15-20 bases) is synthesized with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end. In its intact state, the quencher suppresses the fluorescence of the fluorophore due to their proximity.

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM MnCl₂, 2 mM DTT), the FRET substrate (e.g., 200 nM), and the purified recombinant PA-Nter protein (e.g., 50 nM).

-

Inhibition Assay: To test for inhibition, L-742,001 hydrochloride is serially diluted and pre-incubated with the PA-Nter protein in the reaction buffer for a defined period (e.g., 15-30 minutes) at room temperature before the addition of the FRET substrate.

-

Measurement: The reaction is initiated by the addition of the FRET substrate. The plate is then placed in a fluorescence plate reader, and the increase in fluorescence intensity is monitored over time at the appropriate excitation and emission wavelengths for the fluorophore. Endonuclease activity leads to the cleavage of the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. For inhibition studies, the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Viral Ribonucleoprotein (vRNP) Reconstitution Assay

This cell-based assay assesses the overall activity of the viral polymerase complex, including the endonuclease function, in a more biologically relevant context.

Methodology:

-

Plasmids: The assay requires plasmids expressing the influenza virus polymerase subunits (PA, PB1, PB2), and the nucleoprotein (NP), all under the control of a suitable promoter (e.g., CMV). A reporter plasmid is also used, which contains a reporter gene (e.g., luciferase or GFP) flanked by the influenza virus non-coding regions, under the control of a polymerase I promoter.

-

Transfection: Human embryonic kidney (HEK293T) cells are seeded in 24- or 48-well plates. The next day, the cells are co-transfected with the plasmids expressing PA, PB1, PB2, NP, and the reporter plasmid.

-

Compound Treatment: Immediately after transfection, the cell culture medium is replaced with fresh medium containing various concentrations of L-742,001 hydrochloride or a vehicle control (e.g., DMSO).

-

Reporter Gene Assay: After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured according to the manufacturer's instructions.

-

Data Analysis: The reporter gene activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The EC₅₀ or EC₉₀ value (the concentration of the compound that inhibits the reporter gene expression by 50% or 90%, respectively) is calculated.

In Vivo Efficacy

General Protocol for In Vivo Efficacy Study in a Mouse Model:

-

Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

-

Virus Infection: Mice are anesthetized and intranasally infected with a lethal or sub-lethal dose of a mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).

-

Compound Administration: L-742,001 hydrochloride would be administered via a relevant route (e.g., oral gavage or intraperitoneal injection) at various doses, starting at a specified time point relative to infection (e.g., 4 hours before infection and twice daily for 5 days).

-

Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.

-

Viral Titer Determination: On specific days post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral titers by plaque assay or TCID₅₀ on Madin-Darby canine kidney (MDCK) cells.

-

Data Analysis: Survival curves are analyzed using the log-rank test. Differences in weight loss and lung viral titers between treated and control groups are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

L-742,001 hydrochloride is a well-characterized inhibitor of the influenza virus PA endonuclease. Its mechanism of action, centered on the chelation of essential metal ions in the enzyme's active site, effectively abrogates the "cap-snatching" process required for viral transcription. The in vitro potency of this compound has been demonstrated through various biochemical and cell-based assays. While early reports suggested in vivo efficacy, further detailed studies in this area would be beneficial for a complete understanding of its therapeutic potential. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working on novel anti-influenza therapeutics targeting the viral polymerase.

References

- 1. Structural Analysis of Specific Metal Chelating Inhibitor Binding to the Endonuclease Domain of Influenza pH1N1 (2009) Polymerase | PLOS Pathogens [journals.plos.org]

- 2. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription | PLOS Pathogens [journals.plos.org]

- 3. Mutational analysis of the binding pockets of the diketo acid inhibitor L-742,001 in the influenza virus PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]

- 6. Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper on L-742001 Hydrochloride and a Comprehensive Guide to Neurokinin-2 (NK2) Receptor Antagonists

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the topic of L-742001 hydrochloride and Neurokinin-2 (NK2) receptor antagonists. Initial analysis indicates a common misidentification of this compound's primary mechanism of action. This paper will first clarify the established role of this compound as an influenza virus PA endonuclease inhibitor and subsequently provide an in-depth guide to the requested topic of NK2 receptor antagonists, featuring relevant example compounds.

Part 1: this compound - An Influenza PA Endonuclease Inhibitor

Contrary to the potential mischaracterization as a Neurokinin-2 (NK2) receptor antagonist, extensive scientific literature and supplier information categorize this compound as a potent and selective inhibitor of the influenza virus PA endonuclease.[1][2][3][4] This enzyme is a critical component of the viral RNA polymerase complex, essential for viral replication.[3][4]

Chemical and Pharmacological Profile

L-742001 is a diketo acid compound that acts as a first-in-class inhibitor of the cap-dependent endonuclease of influenza viruses.[2][4] Its inhibitory action is dose-dependent and has been demonstrated in enzymatic assays, cell cultures, and animal models of influenza infection.[4]

| Identifier | Value | Source |

| IUPAC Name | 4-[4-[(4-Chlorophenyl)methyl]-1-(phenylmethyl)-4-piperidinyl]-2-hydroxy-4-oxo-2-butenoic acid hydrochloride | [5] |

| CAS Number | 174605-64-2 | |

| Molecular Formula | C23H24ClNO4 · HCl | [3] |

| Molecular Weight | 450.35 g/mol | |

| IC50 (in vitro transcription) | 0.43 µM | [2] |

| IC50 (influenza PA endonuclease) | 0.5 µM | [3] |

| EC90 (vRNP activity, HEK293T cells) | 4.3 µM | [1] |

| EC50 (BUNV-mCherry replication, imaging) | 10.6 ± 1.6 μM | [6] |

| EC50 (BUNV-mCherry replication, RT-qPCR) | 18.5 ± 1.6 μM | [6] |

Mechanism of Action

The influenza virus utilizes a mechanism known as "cap-snatching" to initiate the transcription of its genome. The PA endonuclease subunit of the viral RNA polymerase cleaves the 5' cap from host pre-mRNAs.[4] These capped fragments are then used as primers to synthesize viral mRNA. L-742001 inhibits this process by targeting the PA endonuclease.[2][4]

Experimental Protocol: In Vitro PA Endonuclease Activity Assay

This protocol is a generalized representation for determining the inhibitory activity of compounds like L-742001 against influenza PA endonuclease.

-

Protein Expression and Purification:

-

Express the N-terminal domain of the PA protein (PA-Nter) in a suitable expression system (e.g., E. coli).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

-

Fluorescence Resonance Energy Transfer (FRET) Assay:

-

Synthesize a short RNA substrate labeled with a fluorophore and a quencher at opposite ends.

-

Prepare a reaction buffer containing MnCl2, as the enzyme is a manganese-dependent endonuclease.

-

-

Inhibition Assay:

-

In a 96-well plate, add the reaction buffer.

-

Add serial dilutions of this compound (or other test compounds) to the wells. A DMSO control is essential.

-

Add the purified PA-Nter protein to all wells and pre-incubate with the compound for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the FRET-labeled RNA substrate.

-

Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in a fluorescent signal.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Part 2: A Guide to Neurokinin-2 (NK2) Receptor Antagonists

The Neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family, is a G-protein-coupled receptor (GPCR) that plays a significant role in various physiological processes.[7][8] Its primary endogenous ligand is Neurokinin A (NKA).[8] NK2 receptors are predominantly located in the periphery, including the smooth muscles of the respiratory, gastrointestinal, and genitourinary tracts.[7] Consequently, NK2 receptor antagonists have been investigated for a range of therapeutic applications, including asthma, irritable bowel syndrome (IBS), and anxiety.[7]

NK2 Receptor Signaling Pathway

Activation of the NK2 receptor by NKA initiates a signaling cascade through Gαq proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in physiological responses such as smooth muscle contraction.

Profile of Key NK2 Receptor Antagonists

Several non-peptide antagonists have been developed and studied for their high affinity and selectivity for the NK2 receptor.

| Compound | Description | Binding Affinity (pKi) | Functional Assay (pA2) | Source |

| Saredutant (SR 48968) | A selective, non-peptide NK2 receptor antagonist investigated for antidepressant and anxiolytic effects. | Not specified in results | Not specified in results | [9][10][11][12] |

| GR 159897 | A potent, selective, orally active, non-peptide NK2 receptor antagonist. | 9.5 (hNK2-transfected CHO cells) 10.0 (rat colon membranes) | 8.7 (guinea pig trachea) | [13][14] |

| Nepadutant | A selective NK2 receptor antagonist evaluated in clinical studies for IBS. | Not specified in results | Not specified in results | [15] |

Experimental Protocol: Radioligand Binding Assay for NK2 Receptor

This protocol outlines a method to determine the binding affinity of a test compound for the NK2 receptor.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor (hNK2-CHO).

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane preparation in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a radiolabeled NK2 receptor antagonist (e.g., [3H]GR100679).[13]

-

Add increasing concentrations of the unlabeled test compound (e.g., GR 159897) to compete for binding with the radioligand.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters quickly with cold buffer to remove non-specific binding.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. The pKi is the negative logarithm of the Ki.

-

Experimental Workflow: Screening for NK2 Antagonists

The following diagram illustrates a typical workflow for identifying and characterizing novel NK2 receptor antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Mutational Analysis of the Binding Pockets of the Diketo Acid Inhibitor L-742,001 in the Influenza Virus PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are NK2R antagonists and how do they work? [synapse.patsnap.com]

- 9. Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Saredutant - Wikipedia [en.wikipedia.org]

- 12. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. tandfonline.com [tandfonline.com]

L-742001 Hydrochloride: An In-Depth Technical Guide to its Function as a Viral Endonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-742001 hydrochloride is a potent and selective inhibitor of the influenza virus PA endonuclease, a critical enzyme for viral transcription. This diketo acid compound effectively blocks the "cap-snatching" mechanism employed by influenza and other segmented negative-strand RNA viruses, such as Bunyavirales, thereby inhibiting viral replication. Its mechanism of action involves the chelation of divalent metal ions within the endonuclease active site, preventing the cleavage of host cell pre-mRNAs. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key data and protocols for researchers in virology and antiviral drug development.

Core Function and Mechanism of Action

This compound's primary function is the inhibition of the PA endonuclease subunit of the influenza virus RNA-dependent RNA polymerase.[1][2] This enzyme is essential for the "cap-snatching" process, a unique mechanism whereby the virus cleaves the 5' capped ends of host cell messenger RNAs (mRNAs) and uses them as primers to synthesize its own viral mRNAs. By targeting this process, this compound effectively halts viral gene expression and replication.

The inhibitory activity of this compound stems from its chemical structure as a diketo acid. This motif enables the compound to chelate the two divalent metal ions, typically manganese (Mn²⁺), that are crucial for the catalytic activity of the PA endonuclease active site.[3] This chelation prevents the enzyme from cleaving host pre-mRNAs, thereby disrupting the cap-snatching process and inhibiting viral transcription.

The following diagram illustrates the influenza virus cap-snatching mechanism and the inhibitory action of this compound.

Quantitative Data on Antiviral Activity

The antiviral potency of this compound has been quantified in various assays and against different viral strains. The following table summarizes key efficacy data.

| Parameter | Value | Virus/System | Cell Line | Reference |

| IC₅₀ | 0.43 µM | Influenza Virus (in vitro transcription) | - | |

| IC₅₀ | 0.5 µM | Influenza Virus PA Endonuclease | - | [2] |

| EC₅₀ | 10.6 ± 1.6 μM | Bunyamwera virus (BUNV)-mCherry (High-Content Imaging) | A549 | [4] |

| EC₅₀ | 18.5 ± 1.6 μM | Bunyamwera virus (BUNV)-mCherry (RT-qPCR) | A549 | [4] |

| EC₉₀ | 4.3 μM | vRNP Activity | HEK293T | [1] |

| CC₅₀ | > 100 μM | - | A549 | [4] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the drug that inhibits 50% of the target's activity in vitro.

-

EC₅₀ (Half-maximal effective concentration): The concentration of the drug that produces 50% of its maximal effect in a cell-based assay.

-

EC₉₀ (90% effective concentration): The concentration of the drug that produces 90% of its maximal effect.

-

CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes the death of 50% of cells. A higher CC₅₀ value indicates lower cytotoxicity.

Experimental Protocols

Viral Ribonucleoprotein (vRNP) Reconstitution Assay

This assay is used to assess the inhibitory effect of compounds on the activity of the viral polymerase complex in a controlled cellular environment.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Plasmid Transfection: Cells are co-transfected with plasmids encoding the influenza virus polymerase subunits (PB1, PB2, and PA), nucleoprotein (NP), and a model viral RNA (vRNA) template that drives the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: Following transfection, cells are treated with various concentrations of this compound.

-

Lysis and Reporter Gene Assay: After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and the activity of the reporter gene is measured (e.g., luciferase activity using a luminometer).

-

Data Analysis: The reduction in reporter gene expression in the presence of the compound, relative to a vehicle control, is used to determine the potency of the inhibitor (e.g., EC₅₀ or EC₉₀).

High-Content Imaging Assay for Antiviral Activity

This imaging-based method allows for the quantification of viral replication and the assessment of compound cytotoxicity in a single experiment.

Methodology:

-

Cell Seeding: A suitable cell line (e.g., A549) is seeded in multi-well plates.

-

Compound Treatment and Infection: Cells are pre-treated with a serial dilution of this compound, followed by infection with a reporter virus (e.g., a virus expressing a fluorescent protein like mCherry).

-

Incubation: The infected cells are incubated for a period sufficient for viral replication and reporter protein expression.

-

Staining: Cell nuclei are stained with a fluorescent dye (e.g., Hoechst).

-

Image Acquisition: Automated microscopy is used to capture images of both the fluorescent reporter protein (indicating infected cells) and the stained nuclei (for total cell count).

-

Image Analysis: Image analysis software is used to quantify the number of infected cells (fluorescent protein-positive) and the total number of cells.

-

Data Analysis: The percentage of infected cells is calculated for each compound concentration. The EC₅₀ is determined by fitting the dose-response curve. Cytotoxicity (CC₅₀) is determined by the reduction in the total cell number.

Conclusion

This compound is a valuable research tool for studying the influenza virus and other viruses that utilize a cap-snatching mechanism for transcription. Its well-defined mechanism of action as a PA endonuclease inhibitor, coupled with its potent antiviral activity, makes it a reference compound in the development of novel anti-influenza therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the antiviral properties of this compound and to screen for new inhibitors targeting this essential viral process.

References

- 1. Mutational analysis of the binding pockets of the diketo acid inhibitor L-742,001 in the influenza virus PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. esrf.fr [esrf.fr]

- 3. researchgate.net [researchgate.net]

- 4. Mutational Analysis of the Binding Pockets of the Diketo Acid Inhibitor L-742,001 in the Influenza Virus PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

L-742001 Hydrochloride: A Technical Guide to its Discovery and History as a PA Endonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-742001 hydrochloride is a potent and selective inhibitor of the influenza virus PA endonuclease, a critical enzyme in the viral replication cycle. This document provides a comprehensive overview of the discovery, mechanism of action, and historical context of this compound. It details the scientific journey from the identification of 4-substituted 2,4-dioxobutanoic acids as a promising class of inhibitors to the elucidation of their binding mode within the PA endonuclease active site. This guide includes a summary of its antiviral activity, the underlying biochemical pathways, and a discussion on its significance in the development of anti-influenza therapeutics.

Discovery and Historical Context

L-742001 emerged from research focused on identifying novel anti-influenza agents that target viral proteins other than the well-established neuraminidase and M2 ion channel. Scientists at Merck identified a series of 4-substituted 2,4-dioxobutanoic acids, also known as diketo acids, as potent inhibitors of the influenza virus's cap-snatching mechanism. L-742001 was a lead compound from this series, demonstrating significant inhibition of the viral endonuclease in enzymatic assays. While L-742001 itself has not progressed into clinical trials, its discovery was a pivotal step in validating the PA endonuclease as a druggable target for influenza therapy. This pioneering work on diketo acid inhibitors has paved the way for the development of other PA endonuclease inhibitors, such as baloxavir marboxil, which has been approved for clinical use.[1][2][3]

Mechanism of Action: Inhibition of Cap-Snatching

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The PA subunit contains an endonuclease domain that is essential for viral transcription. This process, known as "cap-snatching," involves the cleavage of the 5' cap structure from host cell pre-mRNAs. These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit.

L-742001 exerts its antiviral effect by directly inhibiting the endonuclease activity of the PA subunit. The diketo acid moiety of L-742001 chelates the divalent metal ions, typically manganese (Mn2+), in the active site of the endonuclease. This interaction prevents the enzyme from binding and cleaving host cell pre-mRNAs, thereby halting the cap-snatching process and subsequent viral mRNA synthesis.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Virus/System | Parameter | Value | Reference |

| Influenza Virus Transcription | In vitro | IC50 | 0.43 µM | [4] |

| vRNP Activity | HEK293T cells | EC90 | 4.3 µM | |

| BUNV-mCherry Replication | A549 cells (High Content Imaging) | EC50 | 10.6 ± 1.6 µM | |

| BUNV-mCherry Replication | A549 cells (RT-qPCR) | EC50 | 18.5 ± 1.6 µM | |

| Cell Viability | A549 cells | CC50 | > 100 µM |

Table 2: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄ClNO₄ · HCl | |

| Molecular Weight | 450.35 g/mol | |

| CAS Number | 174605-64-2 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments used in the characterization of L-742001.

PA Endonuclease Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the PA endonuclease.

-

Protein Expression and Purification: The N-terminal domain of the influenza PA protein (PA-Nter) is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.

-

Reaction Mixture Preparation: A reaction buffer containing a fluorogenic RNA substrate, purified PA-Nter, and divalent cations (e.g., MnCl₂) is prepared.

-

Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations and pre-incubated.

-

Reaction Initiation and Measurement: The reaction is initiated, and the increase in fluorescence, resulting from the cleavage of the RNA substrate, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Viral Ribonucleoprotein (vRNP) Reconstitution Assay

This cell-based assay assesses the effect of a compound on the activity of the viral polymerase complex in a controlled cellular environment.

-

Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in appropriate media.

-

Transfection: Cells are co-transfected with plasmids encoding the influenza virus PA, PB1, PB2, and NP proteins, along with a plasmid containing a viral-like RNA reporter gene (e.g., luciferase) flanked by viral promoter sequences.

-

Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound.

-

Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for vRNP formation, transcription, and reporter gene expression.

-

Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The EC50 or EC90 value is calculated by plotting the percentage of reporter gene expression relative to a vehicle-treated control against the compound concentration.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the general synthesis of 4-substituted 2,4-dioxobutanoic acids has been described. These methods typically involve the condensation of an oxalate derivative with a ketone. A plausible synthetic route for L-742001 would involve the reaction of a suitable piperidine derivative with an activated form of oxaloacetic acid or a related precursor.

Clinical Development and Future Perspectives

To date, there is no publicly available information indicating that this compound has entered clinical trials. The focus of clinical development for PA endonuclease inhibitors has shifted to other compounds, such as baloxavir marboxil, which has received regulatory approval for the treatment of influenza.[1][3]

Despite not progressing to clinical use, the discovery and characterization of L-742001 were of paramount importance for the field of antiviral drug development. It provided the first chemical tool to probe the function and structure of the influenza PA endonuclease, validating it as a viable target. The insights gained from studying L-742001 and its analogs have undoubtedly informed the design of next-generation PA endonuclease inhibitors with improved pharmacological properties. Future research may focus on leveraging the structural information from L-742001-PA endonuclease complexes to design inhibitors with broader activity against different influenza strains and other viruses that utilize a cap-snatching mechanism, such as Bunyaviruses.

References

- 1. Structural and Biochemical Basis for Development of Diketo Acid Inhibitors Targeting the Cap-Snatching Endonuclease of the Ebinur Lake Virus (Order: Bunyavirales) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza virus polymerase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

L-742001 Hydrochloride: An In-Depth Technical Guide on In Vitro Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-742001 hydrochloride is a potent and selective inhibitor of the influenza virus PA endonuclease, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the in vitro effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. While extensive in vitro data are available, a notable scarcity of public-domain research on the in vivo effects of this compound limits a direct comparative analysis. This document serves as a detailed resource on its well-characterized in vitro antiviral properties.

Introduction

Influenza virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, is a key target for antiviral drug development. The PA subunit of this complex contains a cap-dependent endonuclease activity that cleaves host pre-mRNAs to generate capped primers for the synthesis of viral mRNAs, a process known as "cap-snatching". This compound is a diketo acid derivative that specifically inhibits this PA endonuclease activity.[1][2] This guide delves into the technical details of its in vitro antiviral profile.

Mechanism of Action

This compound exerts its antiviral effect by targeting the active site of the influenza virus PA endonuclease.[1] The endonuclease active site contains two crucial divalent metal ions, typically manganese (Mn²⁺), which are essential for its catalytic activity. L-742001, as a diketo acid, acts as a metal-chelating inhibitor. It binds to these metal ions, preventing the enzyme from cleaving host cell capped RNAs and thereby inhibiting the initiation of viral mRNA synthesis. This "cap-snatching" inhibition is a critical step in halting viral replication.

Caption: Mechanism of this compound inhibiting influenza virus replication.

Quantitative In Vitro Data

The in vitro efficacy of this compound has been evaluated against various influenza virus strains and other viruses that utilize a cap-snatching mechanism, such as Bunyaviruses. The following tables summarize the key quantitative data from published studies.

| Parameter | Virus/System | Cell Line | Value | Reference |

| IC₅₀ | Influenza Virus Transcription | - | 0.43 µM | [2] |

| EC₉₀ | vRNP Activity | HEK293T | 4.3 µM | |

| EC₅₀ | BUNV-mCherry Replication (High Content Imaging) | A549 | 10.6 ± 1.6 µM | [1] |

| EC₅₀ | BUNV-mCherry Replication (RT-qPCR) | A549 | 18.5 ± 1.6 µM | [1] |

| CC₅₀ | Cytotoxicity | A549 | > 100 µM | [1] |

Table 1: In Vitro Activity of this compound Against Influenza and Bunyaviruses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key in vitro experimental protocols used to characterize this compound.

PA Endonuclease Inhibition Assay

This assay biochemically measures the direct inhibitory effect of L-742001 on the endonuclease activity of the influenza PA subunit.

Caption: Workflow for a typical PA endonuclease inhibition assay.

Methodology:

-

Protein Expression and Purification: The N-terminal domain of the influenza PA protein (PA-N) is expressed in E. coli and purified.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Reaction Mixture: Purified PA-N is pre-incubated with the different concentrations of this compound in a reaction buffer containing a divalent cation (e.g., MnCl₂).

-

Substrate Addition: A fluorogenic-labeled RNA substrate is added to initiate the reaction.

-

Signal Detection: The cleavage of the RNA substrate by the PA endonuclease results in an increase in fluorescence, which is monitored over time using a plate reader.

-

Data Analysis: The rate of reaction at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Antiviral Activity Assay in Cell Culture (e.g., Plaque Reduction Assay or High Content Imaging)

This type of assay evaluates the ability of this compound to inhibit viral replication in a cellular context.

Caption: General workflow for cell-based antiviral activity assays.

Methodology (Example with BUNV-mCherry): [1]

-

Cell Culture: A549 cells are seeded in 96-well plates and grown to confluency.

-

Compound Application: The cells are treated with various concentrations of this compound.

-

Viral Infection: Cells are then infected with a recombinant Bunyamwera virus expressing mCherry (BUNV-mCherry).

-

Incubation: The infected cells are incubated for a specific period to allow for viral replication.

-

Quantification:

-

High-Content Imaging: The number of mCherry-positive cells (indicating viral replication) is quantified using an automated imaging system.

-

RT-qPCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of viral RNA is quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: The percentage of inhibition of viral replication at each compound concentration is calculated relative to untreated controls to determine the EC₅₀ value.

Cytotoxicity Assay

This assay is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

Methodology:

-

Cell Treatment: Host cells (e.g., A549) are treated with the same concentrations of this compound used in the antiviral assays.

-

Incubation: Cells are incubated for the same duration as the antiviral assay.

-

Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay that measures metabolic activity (e.g., MTS or CellTiter-Glo assay).

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated. A high CC₅₀ value relative to the EC₅₀ value indicates a favorable selectivity index.

In Vivo Effects: A Data Gap

A comprehensive search of the scientific literature reveals a significant lack of publicly available data on the in vivo effects of this compound. Studies detailing its pharmacokinetics (absorption, distribution, metabolism, and excretion), efficacy in animal models of influenza infection, or in vivo toxicology are not readily found. Much of the in vivo research on PA endonuclease inhibitors has focused on newer compounds, such as baloxavir marboxil. Therefore, a direct comparison of the in vivo versus in vitro effects of this compound cannot be provided at this time.

Conclusion

This compound is a well-characterized inhibitor of the influenza virus PA endonuclease with potent in vitro antiviral activity against influenza viruses and other viruses employing a cap-snatching mechanism. Its mode of action, through chelation of the metal ions in the enzyme's active site, is well-understood. The available in vitro data, including IC₅₀ and EC₅₀ values, demonstrate its efficacy in biochemical and cell-based assays. However, the absence of published in vivo studies precludes a complete assessment of its therapeutic potential. Further research into the in vivo properties of this compound would be necessary to bridge this knowledge gap and determine its viability as a clinical candidate.

References

L-742001 Hydrochloride: A Technical Guide on its Interaction with Influenza PA Endonuclease

For Researchers, Scientists, and Drug Development Professionals

Initial Note: While the query specified an interest in the dopamine receptor binding affinity of L-742001 hydrochloride, a comprehensive review of the scientific literature reveals that the primary and well-documented target of this compound is the influenza virus PA endonuclease . This guide will therefore focus on the binding affinity and mechanism of action of this compound with respect to this viral enzyme. There is currently no scientific evidence to support direct binding of this compound to dopamine receptors.

Executive Summary

This compound is a potent and selective inhibitor of the influenza virus PA endonuclease, a critical enzyme for viral replication. It belongs to the class of diketo acid inhibitors and functions by chelating the divalent metal ions in the enzyme's active site, thereby blocking the "cap-snatching" mechanism required for viral mRNA synthesis. This document provides a detailed overview of the binding affinity of this compound, the experimental protocols used for its characterization, and a visualization of its mechanism of action and related experimental workflows.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of this compound against the influenza virus has been quantified using various assays. The following table summarizes the key findings:

| Assay Type | Parameter | Value | Virus/System | Reference |

| In Vitro Influenza Virus Transcription | IC50 | 0.43 µM | Purified influenza virus | [1] |

| Virus Yield Reduction Assay | IC50 | 0.35 µM | Influenza virus-infected cells | [2][3] |

| vRNP Reconstitution Assay | EC90 | 4.3 µM | HEK293T cells | [4] |

| Bunyavirus Endonuclease Assay | IC50 | low µM range | Various Bunyaviruses |

Experimental Protocols

The characterization of this compound as a PA endonuclease inhibitor has been established through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Gel-Based PA Endonuclease Inhibition Assay

This assay directly measures the ability of an inhibitor to block the cleavage of a nucleic acid substrate by the PA endonuclease.

a. Materials:

-

Recombinant influenza PA N-terminal domain (PA-Nter)

-

Single-stranded DNA (ssDNA) or RNA substrate

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT)

-

Divalent cations (e.g., 2 mM MnCl2)

-

This compound dilutions

-

Agarose gel and electrophoresis apparatus

-

Nucleic acid stain (e.g., ethidium bromide or SYBR Green)

-

Gel imaging system

b. Protocol:

-

Prepare a reaction mixture containing the assay buffer, PA-Nter protein, and the ssDNA/RNA substrate.

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Initiate the endonuclease reaction by adding the divalent cations (Mn2+).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Load the reaction products onto an agarose gel and perform electrophoresis to separate the cleaved and uncleaved substrate.

-

Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.

-

Quantify the intensity of the uncleaved substrate band to determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.

Virus Yield Reduction Assay

This cell-based assay determines the effectiveness of an antiviral compound in inhibiting the production of infectious virus particles.

a. Materials:

-

Susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)

-

Influenza virus stock

-

Cell culture medium and supplements

-

This compound dilutions

-

Multi-well cell culture plates

-

Incubator (37°C, 5% CO2)

b. Protocol:

-

Seed MDCK cells in multi-well plates and grow to confluency.

-

Infect the cells with a known multiplicity of infection (MOI) of influenza virus.

-

After a short adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound. Include a virus-only control (no inhibitor).

-

Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Harvest the supernatant from each well, which contains the progeny virus.

-

Determine the viral titer in the supernatants using a standard titration method, such as a plaque assay or TCID50 assay.

-

Calculate the reduction in viral titer for each inhibitor concentration compared to the virus-only control to determine the EC50 value.

In Vitro vRNP Activity Assay

This assay reconstitutes the viral ribonucleoprotein (vRNP) complex in vitro to measure the effect of inhibitors on viral transcription and replication.

a. Materials:

-

Purified influenza vRNPs or reconstituted vRNPs from recombinant proteins (PA, PB1, PB2, NP)

-

Viral RNA template

-

Reaction buffer (e.g., 100 mM HEPES-NaOH pH 8.0, 150 mM NaCl, 10% glycerol)

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

-

Divalent cations (e.g., 5 mM MgCl2)

-

Capped RNA primers (e.g., globin mRNA)

-

This compound dilutions

-

RNA extraction kit

-

RT-qPCR system

b. Protocol:

-

Assemble the in vitro reaction by combining the vRNPs, viral RNA template, reaction buffer, and NTPs.

-

Add capped RNA primers to initiate transcription.

-

Include serial dilutions of this compound in the reaction mixtures.

-

Incubate the reactions at 30°C for a specified time (e.g., 2-4 hours).

-

Extract the newly synthesized viral RNA from the reaction mixtures.

-

Quantify the amount of viral RNA produced using RT-qPCR.

-

Determine the inhibitory effect of this compound by comparing the RNA yield in the presence of the inhibitor to the control reaction.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action

Caption: Mechanism of this compound inhibiting influenza virus replication.

Experimental Workflow: PA Endonuclease Inhibition Assay

Caption: Workflow for a gel-based PA endonuclease inhibition assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the minimal components of the influenza A virus replication machinery via an in vitro reconstitution system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Neurokinin A Research Utilizing Selective NK2 Receptor Antagonists

An Important Clarification on L-742001 Hydrochloride: Initial searches for this compound in the context of neurokinin A research have revealed that this compound is predominantly cited and characterized as an inhibitor of the influenza virus PA endonuclease.[1][2][3] There is a notable absence of scientific literature supporting its use as a selective antagonist for the neurokinin-2 (NK2) receptor. Therefore, this guide will focus on well-established, selective non-peptide antagonists of the NK2 receptor as the appropriate tools for investigating the physiological and pathological roles of neurokinin A. We will use data from extensively studied compounds, such as Saredutant (SR 48968) and MEN 11420 (Nepadutant), to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Neurokinin A and the NK2 Receptor

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which also includes Substance P (SP) and Neurokinin B (NKB).[4] These peptides are involved in a wide array of physiological processes. NKA exerts its biological effects primarily through the activation of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR).[5] The NK2 receptor is widely distributed throughout the body, with significant expression in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts, as well as in the central and peripheral nervous systems.[5] The activation of the NK2 receptor by NKA has been implicated in various conditions, including asthma, irritable bowel syndrome, and anxiety.[6] Consequently, selective NK2 receptor antagonists are invaluable tools for elucidating the specific roles of the NKA-NK2 receptor system and for the development of novel therapeutics.

Mechanism of Action of NK2 Receptor Antagonists

Selective non-peptide NK2 receptor antagonists, such as Saredutant and MEN 11420, act by competitively binding to the NK2 receptor, thereby preventing the binding of the endogenous ligand, neurokinin A.[7][8] This blockade inhibits the downstream signaling cascade initiated by NKA. The primary signaling pathway for the NK2 receptor involves its coupling to the Gq/11 family of G-proteins.[9] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] By blocking the initial binding of NKA, NK2 receptor antagonists prevent this entire signaling cascade.

Quantitative Data for Selective NK2 Receptor Antagonists

The following tables summarize the binding affinities and functional potencies of representative selective NK2 receptor antagonists.

Table 1: Binding Affinity (Ki) of Selective NK2 Receptor Antagonists

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| Saredutant (SR 48968) | [125I]Neurokinin A | Human NK2 receptor in CHO cells | 0.13 | [8] |

| MEN 11420 (Nepadutant) | [125I]Neurokinin A | Human NK2 receptor in CHO cells | 2.5 ± 0.7 | [7] |

| MEN 11420 (Nepadutant) | [3H]SR 48968 | Human NK2 receptor in CHO cells | 2.6 ± 0.4 | [7] |

| Ibodutant (MEN 15596) | [125I]NKA | Human colon smooth muscle membranes | pKi 9.9 | [12] |

| Saredutant (SR 48968) | [125I]NKA | Human colon smooth muscle membranes | pKi 9.2 | [12] |

| Nepadutant | [125I]NKA | Human colon smooth muscle membranes | pKi 8.4 | [12] |

| GR 159897 | [3H]GR100679 | hNK2-transfected CHO cells | pKi 9.5 | [13] |

Table 2: Functional Antagonism (pA2/pKB) of Selective NK2 Receptor Antagonists

| Compound | Agonist | Tissue/Cell Preparation | pA2/pKB | Reference |

| MEN 11420 | [βAla8]neurokinin A-(4-10) | Guinea-pig isolated bronchus | 8.40 ± 0.07 | [14] |

| SR 48968 | [βAla8]neurokinin A-(4-10) | Guinea-pig isolated bronchus | 9.57 ± 0.2 | [14] |

| MEN 11420 | Tachykinin NK2 agonist | Rabbit isolated pulmonary artery | 8.6 ± 0.07 | [7] |

| MEN 11420 | Tachykinin NK2 agonist | Rat urinary bladder | 9.0 ± 0.04 | [7] |

| Ibodutant | [βAla8]NKA(4-10) | Human colon smooth muscle strips | 9.1 | [12] |

| GR 159897 | NK2 receptor agonist | Guinea pig trachea | 8.7 | [13] |

Experimental Protocols

Radioligand Binding Assay for NK2 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the NK2 receptor.[15][16][17]

Objective: To determine the Ki of a test compound for the NK2 receptor by competitive displacement of a specific radioligand.

Materials:

-

Membrane preparation from cells stably expressing the human NK2 receptor (e.g., CHO cells) or from tissues known to express the NK2 receptor.[7][8]

-

Radioligand: [125I]-Neurokinin A or [3H]-SR 48968.[7]

-

Test compound (e.g., Saredutant).

-

Non-specific binding control: A high concentration of a known NK2 receptor ligand (e.g., unlabeled Neurokinin A).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[15]

-

Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[15]

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in cold lysis buffer. Centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[15]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Membrane preparation (e.g., 50 µg protein).

-

Radioligand at a concentration near its Kd.

-

Increasing concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled ligand.

-

-

Incubation: Incubate the plates at room temperature (or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[15]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[15]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other counts to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of an antagonist to inhibit NKA-stimulated production of inositol phosphates.[18][19]

Objective: To determine the functional potency of an NK2 receptor antagonist by measuring its ability to inhibit NKA-induced PI hydrolysis.

Materials:

-

Cells expressing the NK2 receptor.

-

[3H]-myo-inositol.

-

Agonist: Neurokinin A.

-

Antagonist: Test compound.

-

Labeling medium (e.g., inositol-free DMEM).

-

Stimulation buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

-

Quenching solution (e.g., ice-cold trichloroacetic acid or formic acid).

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elution buffers.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Plate cells and allow them to adhere. Label the cells by incubating them with [3H]-myo-inositol in labeling medium overnight to incorporate the radiolabel into the cellular phosphoinositide pool.

-

Antagonist Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the antagonist for a defined period.

-

Agonist Stimulation: Add NKA to the wells (in the continued presence of the antagonist) and incubate for a specific time (e.g., 30 minutes) at 37°C. The stimulation buffer should contain LiCl.

-

Termination and Extraction: Stop the reaction by adding the quenching solution. Scrape the cells and collect the lysate.

-

Separation of Inositol Phosphates: Apply the aqueous phase of the lysate to the anion exchange columns. Wash the columns to remove free inositol. Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Quantification: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the concentration of NKA in the presence and absence of different concentrations of the antagonist. Determine the IC50 of the antagonist and calculate its functional potency (e.g., pA2 value).

In Vivo Model: NKA-Induced Bronchoconstriction in Guinea Pigs

This in vivo model is used to assess the efficacy of NK2 receptor antagonists in a physiologically relevant system.[14][20][21]

Objective: To evaluate the ability of an NK2 receptor antagonist to inhibit bronchoconstriction induced by NKA in anesthetized guinea pigs.

Materials:

-

Guinea pigs.

-

Anesthetic (e.g., urethane).

-

Tracheal cannula.

-

Ventilator.

-

Pressure transducer to measure pulmonary inflation pressure.

-

Intravenous catheter.

-

Neurokinin A.

-

Test antagonist.

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Ventilate the animal artificially. Catheterize a jugular vein for intravenous administration of compounds.

-

Measurement of Bronchoconstriction: Monitor pulmonary inflation pressure as an index of bronchoconstriction.

-

Baseline Measurement: Establish a stable baseline of pulmonary inflation pressure.

-

Antagonist Administration: Administer the test antagonist or vehicle intravenously.

-

NKA Challenge: After a set period, challenge the animal with an intravenous injection of NKA to induce bronchoconstriction.

-

Data Recording: Record the peak increase in pulmonary inflation pressure.

-

Data Analysis: Compare the NKA-induced bronchoconstriction in vehicle-treated and antagonist-treated animals. Determine the dose-dependent inhibitory effect of the antagonist.

Visualizations

Signaling Pathway of the NK2 Receptor

Caption: Signaling cascade of the Neurokinin-2 (NK2) receptor upon activation by Neurokinin A (NKA) and its inhibition by a selective antagonist.

Experimental Workflow for NK2 Antagonist Characterization

Caption: A typical workflow for the preclinical characterization of a novel NK2 receptor antagonist.

References

- 1. researchgate.net [researchgate.net]

- 2. Mutational analysis of the binding pockets of the diketo acid inhibitor L-742,001 in the influenza virus PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. interscienceinstitute.com [interscienceinstitute.com]

- 5. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. innoprot.com [innoprot.com]

- 10. Functional characterization of the human neurokinin receptors NK1, NK2, and NK3 based on a cellular assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]

- 14. Characterization of the antibronchoconstrictor activity of MEN 11420, a tachykinin NK2 receptor antagonist, in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 19. Neurokinin3-receptors are linked to inositol phospholipid hydrolysis in the guinea-pig ileum longitudinal muscle-myenteric plexus preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

- 21. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

Investigating tachykinin pathways with L-742001 hydrochloride

The Role of EP4 Receptor Antagonism in Inflammatory Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator that plays a multifaceted role in a wide array of physiological and pathological processes, including inflammation.[1] Its effects are transduced by four G-protein coupled receptor subtypes, designated EP1, EP2, EP3, and EP4. Among these, the EP4 receptor has emerged as a significant target for therapeutic intervention in inflammatory diseases due to its critical role in mediating pro-inflammatory cascades.

This technical guide provides an in-depth overview of the role of the Prostaglandin E2 (PGE2) receptor EP4 in inflammatory models. While the initial query focused on L-742001 hydrochloride, a compound primarily recognized as an influenza virus PA endonuclease inhibitor, a comprehensive review of scientific literature reveals a notable absence of its characterization in inflammatory models or as a selective EP4 receptor antagonist.[2][3] However, the exploration of selective EP4 receptor antagonists in various inflammatory paradigms has yielded significant insights. Therefore, this guide will focus on the established role of EP4 receptor antagonism in inflammation, utilizing data from well-characterized selective antagonists to illustrate the therapeutic potential of targeting this pathway.

The PGE2-EP4 Signaling Pathway in Inflammation

The binding of PGE2 to the EP4 receptor predominantly couples to the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can modulate the transcription of various genes involved in inflammation.[4] Additionally, the EP4 receptor can signal through a Gs-independent pathway involving β-arrestin and the activation of the PI3K/Akt and ERK signaling cascades.[5][6]

In the context of inflammation, activation of the EP4 receptor has been shown to contribute to vasodilation, edema, and the sensitization of nociceptors, as well as modulating the function of various immune cells.[7][8] Specifically, PGE2-EP4 signaling can promote the differentiation of Th1 cells and the expansion of Th17 cells, both of which are key players in autoimmune and inflammatory diseases.[1]

Caption: Simplified PGE2-EP4 signaling pathway.

Role of EP4 Receptor Antagonists in Preclinical Inflammatory Models

The therapeutic potential of blocking the EP4 receptor has been investigated in several well-established animal models of inflammation.

Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of novel compounds. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.

Selective EP4 receptor antagonists have demonstrated efficacy in this model. For instance, the oral administration of CJ-042,794 dose-dependently inhibited carrageenan-induced mechanical hyperalgesia in rats with an ED50 value of 4.7 mg/kg.[9] Another EP4 antagonist also showed a reduction in carrageenan-induced paw edema in mice.[10]

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of chronic inflammation that shares many pathological features with human rheumatoid arthritis.

Studies have shown that selective EP4 receptor antagonists can significantly ameliorate disease progression in this model. For example, the EP4 antagonist CJ-023,423 demonstrated significant inhibitory effects on paw swelling, inflammatory biomarkers, synovial inflammation, and bone destruction in AIA rats, with an efficacy on paw swelling comparable to the COX-2 inhibitor rofecoxib.[7][11] Similarly, another novel EP4 antagonist significantly inhibited the increase in paw inflammation in the AIA model at all tested doses.[12]

Quantitative Data for Selective EP4 Receptor Antagonists

The following tables summarize key in vitro and in vivo data for several well-characterized selective EP4 receptor antagonists.

Table 1: In Vitro Activity of Selective EP4 Receptor Antagonists

| Compound | Target | Assay | Species | IC50 / pA2 / pKi | Reference |

| CJ-042,794 | EP4 Receptor | cAMP accumulation | Rat | pA2 = 8.7 | [9] |

| EP4 Receptor | [3H]-PGE2 binding | Human | pKi = 8.5 | [13] | |

| ER-819762 | EP4 Receptor | PGE2 binding | Human | IC50 = 70 ± 11 nM | [8] |

| L-161,982 | EP4 Receptor | PGE2-stimulated cell proliferation | Human | Blocks at 10 µM | [5] |

| EP4 Receptor | PGE2-stimulated ERK phosphorylation | Human | Blocks at 10 µM | [5] | |

| EP4 receptor antagonist 1 | EP4 Receptor | Calcium flux | Human | IC50 = 6.1 nM | [14][15] |

| EP4 Receptor | Calcium flux | Mouse | IC50 = 16.2 nM | [14] |

Table 2: In Vivo Efficacy of Selective EP4 Receptor Antagonists in Inflammatory Models

| Compound | Model | Species | Dose | Effect | Reference |

| CJ-042,794 | Carrageenan-induced hyperalgesia | Rat | 4.7 mg/kg (p.o.) | ED50 for inhibition of hyperalgesia | [9] |

| Adjuvant-induced arthritis | Rat | 10, 30 mg/kg (p.o., b.i.d.) | Reversed paw swelling to normal levels | [9] | |

| CJ-023,423 | Adjuvant-induced arthritis | Rat | 3, 10, 30 mg/kg (p.o.) | Significant inhibition of paw swelling | [7][11] |

| ER-819762 | Collagen-induced arthritis | Mouse | Not specified (p.o.) | Suppressed disease | [8] |

| CFA-induced inflammatory pain | Rat | Not specified (p.o.) | Suppressed pain | [8] | |

| L-161,982 | Collagen-induced arthritis | Mouse | Not specified | Alleviates arthritis | [5] |

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This protocol is a generalized representation based on common laboratory practices.

Caption: Workflow for carrageenan-induced paw edema.

Detailed Methodology:

-

Animals: Male Sprague-Dawley rats (180-220 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week before the experiment.

-

Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., a known NSAID), and test compound groups at various doses. The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

-

Induction of Edema: A 1% (w/v) solution of lambda-carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured immediately before carrageenan injection and at specified time points after (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema for each group is calculated relative to the vehicle control group.

Adjuvant-Induced Arthritis (AIA) Model in Rats

This protocol is a generalized representation based on common laboratory practices.

Detailed Methodology:

-

Animals: Lewis rats are commonly used due to their susceptibility to AIA.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's complete adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.

-

Treatment: Treatment with the test compound (e.g., an EP4 antagonist) or vehicle is typically initiated on a prophylactic (from day 0) or therapeutic (e.g., from day 10-12, after the onset of clinical signs) schedule and continued daily for a specified duration (e.g., 14-21 days).

-

Assessment of Arthritis:

-

Paw Swelling: The volume of both hind paws is measured periodically (e.g., every 2-3 days) using a plethysmometer.

-

Arthritis Score: The severity of arthritis in each paw is graded on a scale of 0-4 based on erythema, swelling, and joint deformity.

-

Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation.

-

-

Histopathology: At the end of the study, animals are euthanized, and the hind paws are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Blood samples can be collected to measure systemic inflammatory markers such as C-reactive protein (CRP) or pro-inflammatory cytokines.

Conclusion